

# Spectroscopic Data of 5,5-Dimethylhexanoic Acid: A Technical Guide

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## Compound of Interest

Compound Name: 5,5-Dimethylhexanoic acid

Cat. No.: B1274113

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This technical guide provides a comprehensive overview of the predicted spectroscopic data for **5,5-dimethylhexanoic acid**, a key organic compound with applications in various research and development sectors. This document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **5,5-dimethylhexanoic acid** (C<sub>8</sub>H<sub>16</sub>O<sub>2</sub>, Molar Mass: 144.21 g/mol). This data has been generated based on established principles of spectroscopic theory and computational prediction tools.

### <sup>1</sup>H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.5	Singlet (broad)	1H	-COOH
~2.35	Triplet	2H	-CH <sub>2</sub> -COOH
~1.65	Quintet	2H	-CH <sub>2</sub> -CH <sub>2</sub> -COOH
~1.30	Triplet	2H	-C(CH <sub>3</sub> ) <sub>2</sub> -CH <sub>2</sub> -
~0.90	Singlet	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

## <sup>13</sup>C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

Chemical Shift (ppm)	Carbon Type	Assignment
~180	Quaternary	-COOH
~43	Methylene	-CH <sub>2</sub> -C(CH <sub>3</sub> ) <sub>3</sub>
~36	Methylene	-CH <sub>2</sub> -COOH
~30	Quaternary	-C(CH <sub>3</sub> ) <sub>3</sub>
~29	Methyl	-C(CH <sub>3</sub> ) <sub>3</sub>
~22	Methylene	-CH <sub>2</sub> -CH <sub>2</sub> -COOH

## IR (Infrared) Spectroscopy Data (Predicted)

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration	Functional Group
2500-3300	Broad, Strong	O-H stretch	Carboxylic Acid
2960-2870	Strong	C-H stretch	Alkane
~1710	Strong	C=O stretch	Carboxylic Acid
~1470	Medium	C-H bend	Alkane
~1370	Medium	C-H bend	Alkane (gem-dimethyl)
~1280	Medium	C-O stretch	Carboxylic Acid
~930	Broad, Medium	O-H bend	Carboxylic Acid

## MS (Mass Spectrometry) Data (Predicted)

Ionization Method: Electron Ionization (EI)

m/z Ratio	Relative Intensity (%)	Proposed Fragment
144	Low	[M] <sup>+</sup> (Molecular Ion)
129	Medium	[M - CH <sub>3</sub> ] <sup>+</sup>
87	High	[M - C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (Loss of tert-butyl group)
74	High	McLafferty Rearrangement Product
57	Very High	[C <sub>4</sub> H <sub>9</sub> ] <sup>+</sup> (tert-butyl cation)
45	Medium	[COOH] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

# Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **5,5-dimethylhexanoic acid** to determine its molecular structure.

Methodology:

- Sample Preparation:
  - Dissolve approximately 5-10 mg of **5,5-dimethylhexanoic acid** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
  - Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
  - Transfer the solution to a 5 mm NMR tube.
- Instrument Setup:
  - Use a 400 MHz (or higher) NMR spectrometer.
  - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
  - Set the appropriate acquisition parameters for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR experiments, including pulse width, acquisition time, relaxation delay, and number of scans.
- Data Acquisition:
  - Acquire the  $^1\text{H}$  NMR spectrum.
  - Acquire the proton-decoupled  $^{13}\text{C}$  NMR spectrum.
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decays (FIDs).
  - Phase correct the resulting spectra.
  - Calibrate the chemical shift scale using the TMS signal at 0 ppm.

- Integrate the peaks in the  $^1\text{H}$  NMR spectrum.
- Analyze the chemical shifts, multiplicities, and integration values to assign the signals to the corresponding protons and carbons in the molecule.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **5,5-dimethylhexanoic acid**.

Methodology:

- Sample Preparation (for a liquid sample):
  - Place a drop of neat **5,5-dimethylhexanoic acid** onto a salt plate (e.g., NaCl or KBr).
  - Place a second salt plate on top to create a thin liquid film.
- Instrument Setup:
  - Use a Fourier-Transform Infrared (FTIR) spectrometer.
  - Record a background spectrum of the empty sample compartment.
- Data Acquisition:
  - Place the salt plate assembly in the sample holder of the spectrometer.
  - Acquire the IR spectrum of the sample over the range of 4000-400  $\text{cm}^{-1}$ .
- Data Processing:
  - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
  - Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule using standard IR correlation tables.[\[1\]](#)

## Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **5,5-dimethylhexanoic acid**.

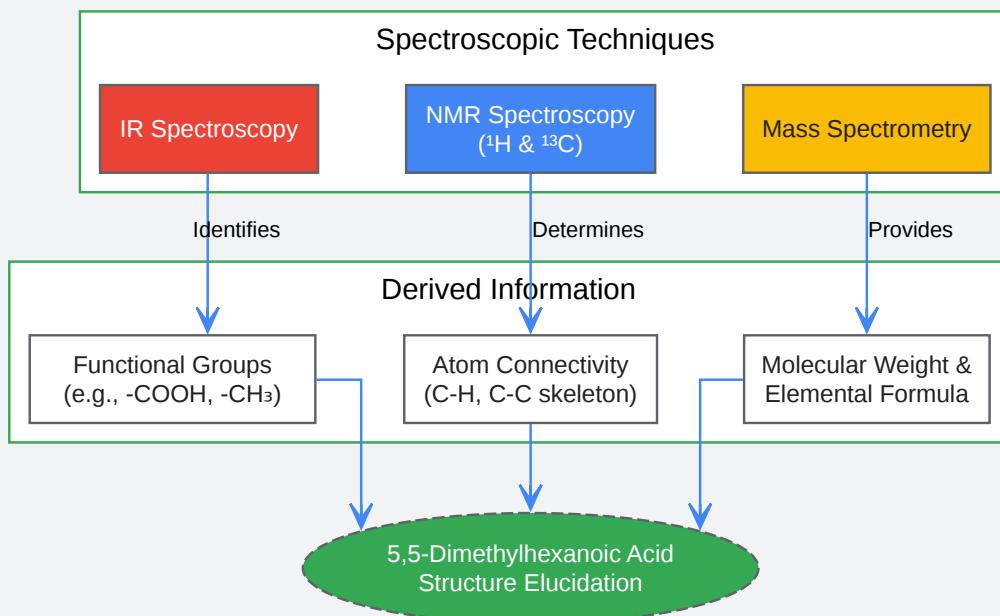
Methodology:

- Sample Introduction:
  - Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
- Ionization:
  - Utilize Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.
- Mass Analysis:
  - The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection:
  - The separated ions are detected, and their abundance is recorded.
- Data Analysis:
  - The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio.
  - Identify the molecular ion peak to determine the molecular weight of the compound.[\[2\]](#)[\[3\]](#)
  - Analyze the fragmentation pattern to gain structural information. Common fragmentation pathways for carboxylic acids include alpha-cleavage and McLafferty rearrangement.[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of **5,5-dimethylhexanoic acid**.

## Spectroscopic Analysis Workflow for 5,5-Dimethylhexanoic Acid

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Caption: Logical flow from spectroscopic techniques to structural elucidation.

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